2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate is a diazonium salt with the molecular formula C12H10ClF6N4OP and a molecular weight of 406.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and a nitrosating agent, such as sodium nitrite, at low temperatures to form the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkoxy groups.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: It is used in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical reactions. These intermediates can interact with molecular targets, such as nucleophiles, to form covalent bonds and modify the structure and function of target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate can be compared with other diazonium salts, such as:
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrachlorozincate
These compounds share similar chemical structures and properties but differ in their counterions, which can affect their solubility, stability, and reactivity . The hexafluorophosphate salt is unique due to its high stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85099-27-0 |
---|---|
Molekularformel |
C12H10ClF6N4OP |
Molekulargewicht |
406.65 g/mol |
IUPAC-Name |
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C12H10ClN4O.F6P/c1-18-11-7-9(17-14)8(13)6-10(11)16-12-4-2-3-5-15-12;1-7(2,3,4,5)6/h2-7H,1H3,(H,15,16);/q+1;-1 |
InChI-Schlüssel |
FBFVLFJYBJMVHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.